1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

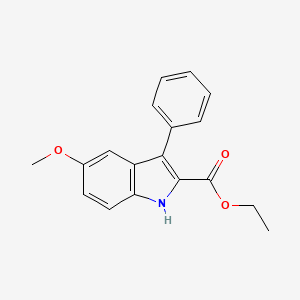

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 g/mol .

Molecular Structure Analysis

The InChI code for 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is 1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 22 Ų .Physical And Chemical Properties Analysis

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a powder at room temperature . It has a melting point of 108-109°C . The compound has a XLogP3-AA value of 2.5, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

- Field : Medicinal and Organic Chemistry

- Application Summary : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value. The pyrrole moiety is a fundamental building block for many biologically active molecules .

- Methods of Application : There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds, with a wide range of attractive features and drawbacks pertaining to each approach .

- Results : Among all, the reactions catalysed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .

- Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .

- Methods of Application : This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .

- Results : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Synthesis of Pyrrole Derivatives

Multicomponent Reactions (MCRs)

- Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : The derivatives of 1, 3-diazole, which is a type of pyrrole, show different biological activities such as antibacterial and antifungal .

- Methods of Application : These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy .

- Results : The specific results would depend on the particular derivative and the microbial strain tested .

- Field : Physical Chemistry

- Application Summary : 2,4-Dimethylpyrrole, a derivative of pyrrole, has been studied for its photodecomposition properties .

- Methods of Application : This involves irradiating the compound and studying the resulting products .

- Results : Its photodecomposition on irradiation has been reported to afford H2, CH4, C2H6 and polymeric products .

Antibacterial and Antifungal Applications

Photodecomposition Studies

- Field : Medicinal and Pharmaceutical Chemistry

- Application Summary : Pyrrole subunit has diverse applications in therapeutically active compounds including antiviral and anti-HIV drugs .

- Methods of Application : These compounds can be synthesized and tested against various viral strains to determine their efficacy .

- Results : The specific results would depend on the particular derivative and the viral strain tested .

- Field : Agricultural Chemistry

- Application Summary : Certain benzimidazole derivatives, which are structurally similar to pyrrole, have been found to regulate insect growth .

- Methods of Application : These compounds can be applied to insect populations and their effects on growth can be observed .

- Results : The specific results would depend on the particular derivative and the insect species tested .

Antiviral and Anti-HIV Applications

Insect Growth Regulation

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H317, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-8-14(10-16)12(2)15(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUVRRDEWCSBFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359595 |

Source

|

| Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

56018-32-7 |

Source

|

| Record name | 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol](/img/structure/B1268716.png)

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)